R,S-Tetrahydropapaverine

Catalog No.
S1831854
CAS No.
1654-28-0
M.F
C40 H56 O
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R,S-Tetrahydropapaverine

CAS Number

1654-28-0

Product Name

R,S-Tetrahydropapaverine

Molecular Formula

C40 H56 O

Molecular Weight

0

Synonyms

R,S-Tetrahydropapaverine

R,S-Tetrahydropapaverine is a semi-synthetic derivative of papaverine, a well-known alkaloid derived from the opium poppy. It is characterized by its molecular formula C20H25NO4C_{20}H_{25}NO_4 and a molecular weight of approximately 343.42 g/mol. The compound exists as a racemic mixture of two stereoisomers, R and S, which can exhibit different biological activities and pharmacological properties. Tetrahydropapaverine is primarily recognized for its potential therapeutic applications, particularly in the treatment of vascular disorders due to its vasodilatory effects.

Typical of alkaloids, including:

  • N-Methylation: This reaction can occur to modify the nitrogen atom, impacting the compound's pharmacological properties.
  • Oxidation: R,S-Tetrahydropapaverine can be oxidized to yield papaverine, which is more widely used in clinical settings as an antispasmodic agent.
  • Hydrochloride Formation: The hydrochloride salt form of tetrahydropapaverine is often synthesized for enhanced solubility and stability in pharmaceutical formulations .

R,S-Tetrahydropapaverine exhibits several biological activities, including:

  • Vasodilation: It has been shown to relax smooth muscle tissue, leading to increased blood flow, which is beneficial in treating conditions like hypertension and erectile dysfunction.
  • Antispasmodic Effects: Similar to its parent compound papaverine, tetrahydropapaverine can alleviate spasms in smooth muscles, making it useful for gastrointestinal and urinary tract disorders .
  • Neuroprotective Properties: Preliminary studies suggest that tetrahydropapaverine may have neuroprotective effects, potentially aiding in conditions such as stroke or neurodegenerative diseases.

The synthesis of R,S-tetrahydropapaverine can be achieved through several methods:

  • Chemical Synthesis: The most common method involves the reduction of papaverine using reducing agents such as lithium aluminum hydride or sodium borohydride. This process typically yields a racemic mixture of tetrahydropapaverine.
  • Microbial Biosynthesis: Recent advancements have allowed for the biosynthesis of tetrahydropapaverine using genetically engineered yeast strains. This method leverages metabolic pathways to produce tetrahydropapaverine from simpler precursors, potentially offering a more sustainable production route .
  • Semi-synthesis from Natural Products: Tetrahydropapaverine can also be synthesized from natural alkaloids through various chemical modifications that include methylation and oxidation reactions .

R,S-Tetrahydropapaverine has several applications in medicine and pharmacology:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of other therapeutic agents, such as atracurium and cisatracurium, which are neuromuscular blockers used in anesthesia.
  • Vascular Health: Due to its vasodilatory properties, it is explored for use in treating cardiovascular diseases.
  • Research Tool: Its unique properties make it valuable for studying smooth muscle function and the mechanisms underlying vascular disorders.

Interaction studies involving R,S-tetrahydropapaverine have shown that it can interact with various receptors and enzymes:

  • Calcium Channels: It may influence calcium channel activity in vascular smooth muscle cells, contributing to its vasodilatory effects.
  • Cytochrome P450 Enzymes: Research indicates that tetrahydropapaverine may affect the metabolism of other drugs by interacting with cytochrome P450 enzymes, necessitating careful consideration in polypharmacy scenarios .

Similar Compounds

Several compounds share structural similarities with R,S-tetrahydropapaverine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Properties
PapaverineHighWidely used as an antispasmodic agent
NoscapineModerateExhibits antitussive effects
DihydrocodeineModerateOpioid analgesic with significant pain-relieving effects
BerberineLowKnown for antimicrobial and anti-inflammatory properties

R,S-Tetrahydropapaverine stands out due to its specific pharmacological profile as an intermediate in drug synthesis and its targeted therapeutic applications.

Dates

Modify: 2023-07-20

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